REACTION_CXSMILES
|
[ClH:1].C(OCC)(=O)C.[CH2:8]([O:15][C:16]([NH:18][CH2:19][CH:20]1[CH2:23][N:22](C(OC(C)(C)C)=O)[CH2:21]1)=[O:17])[C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1>O1CCOCC1.CO>[ClH:1].[CH2:8]([O:15][C:16]([NH:18][CH2:19][CH:20]1[CH2:23][NH:22][CH2:21]1)=[O:17])[C:9]1[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=1 |f:0.1,3.4,5.6|
|
Name
|
|
Quantity
|
3.9 mL
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(=O)OCC
|
Name
|
|
Quantity
|
560 mg
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)OC(=O)NCC1CN(C1)C(=O)OC(C)(C)C
|
Name
|
1,4-dioxane methanol
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1.CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 4.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction solution was concentrated
|
Reaction Time |
4.5 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.C(C1=CC=CC=C1)OC(=O)NCC1CNC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 448 mg | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |